1-(5-Bromo-3-methyl-2-pyridinyl)-3-pyrrolidinol
Overview
Description
1-(5-Bromo-3-methyl-2-pyridinyl)-3-pyrrolidinol, otherwise known as 5-bromo-3-methyl-2-pyridin-3-ol (BM2P), is a synthetic compound that has recently been used in a variety of scientific disciplines. BM2P is a small organic molecule with a molecular weight of approximately 250 Da and a molecular formula of C6H8BrNO. It is a white to pale yellow powder that is insoluble in water but soluble in organic solvents. BM2P has been used in organic synthesis and medicinal chemistry, and has been the subject of numerous scientific studies due to its potential applications in a variety of fields.
Scientific Research Applications
Synthesis and Characterization
- A study focusing on the synthesis of novel compounds, including bromo-substituted pyridines, has been explored. The synthesized compounds were assessed for their antitumor activity, highlighting the potential of these compounds in cancer research (Q. Huang et al., 2017).
Chemical Synthesis Techniques
- Research has been conducted on the enantioselective synthesis of derivatives of bromo-pyridinyl-pyrrolidines, showcasing advanced techniques in chemical synthesis and their potential applications in the creation of various compounds (F. Felpin et al., 2001).
Molecular Structure Studies
- Studies on the molecular structures of bromo-pyridines, including their crystal and molecular structure, have been carried out to understand the intrinsic properties of these compounds (Frank Riedmiller et al., 1999).
Intermediate in Chemical Synthesis
- Bromo-pyridinyl compounds have been identified as important intermediates in the synthesis of various chemicals, highlighting their role in the development of new products and materials (Niu Wen-bo, 2011).
Corrosion Inhibition
- Research into the use of bromo-pyridinyl compounds as corrosion inhibitors, particularly in carbon steel, has shown promising results. These studies are crucial for industrial applications where corrosion resistance is vital (H. M. El-Lateef et al., 2015).
properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-4-8(11)5-12-10(7)13-3-2-9(14)6-13/h4-5,9,14H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICWZCIKZWFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.